フィンゴリモドノニルホモログ

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

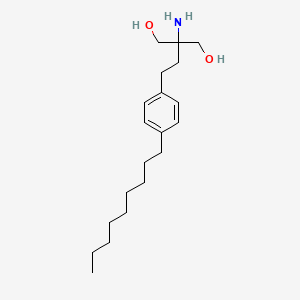

1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- is a chemical compound with the molecular formula C21H37NO2 . It is also known by other names such as Fingolimod decyl homolog and Des (octyl)decyl fingolimod . It has a molecular weight of 335.5 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic pathway has been constructed for the production of 1,3-propanediol from glucose via the Krebs cycle intermediate malate . Another study reported the establishment of an artificial biosynthetic pathway for converting glucose to 2-Amino-1,3-propanediol in a metabolically engineered Escherichia coli .Molecular Structure Analysis

The molecular structure of this compound includes a long nonylphenyl side chain attached to a central propanediol backbone . The InChI string representation of the molecule isInChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-19-11-13-20 (14-12-19)15-16-21 (22,17-23)18-24/h11-14,23-24H,2-10,15-18,22H2,1H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.5 g/mol and a computed XLogP3-AA value of 5.2, indicating its lipophilicity . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 14 .科学的研究の応用

多発性硬化症治療

フィンゴリモドノニルホモログは、再発寛解型多発性硬化症(RRMS)の治療に使用されるスフィンゴシン1リン酸受容体モジュレーターであるフィンゴリモドの類似体です . これは、バイオアベイラビリティと臨床的反応における個人間の差異を評価するために適用されてきました .

薬物動態解析

フィンゴリモドとその代謝物をヒト血漿中で定量化する、バリデーション済みのHPLC-MS/MS法が開発されました。これは、薬物の吸収、分布、代謝、および排泄を理解するために不可欠です .

不純物プロファイリング

フィンゴリモドノニルホモログは、高性能液体クロマトグラフィーを用いて関連化合物から分離することができ、薬剤製剤中の不純物の同定と定量に役立ちます .

臨床診断

フィンゴリモドノニルホモログを含む分析方法は、臨床診断、特にRRMS患者の薬物レベルをモニタリングして治療を効果的に管理するために適用できます .

治療薬モニタリング

血漿中の化合物の定量は、治療薬モニタリングにとって不可欠です。これにより、薬物の濃度が治療範囲内に維持され、効果を最適化し、毒性を最小限に抑えることができます .

分子薬理学研究

フィンゴリモドノニルホモログの分子薬理学に関する研究は、その作用機序の理解、特にスフィンゴシン1リン酸受容体をどのように調節するかを理解することに貢献しています .

新規治療用途

フィンゴリモドノニルホモログの新規治療用途の探索は進行中で、RRMS以外の他の自己免疫疾患や状態に潜在的な影響があります .

作用機序

Target of Action

Fingolimod nonyl homolog, also known as Des(octyl)nonyl fingolimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs) . S1PRs are a group of G protein-coupled receptors that are involved in regulating the immune system and other cellular functions .

Mode of Action

Fingolimod nonyl homolog acts as a modulator of S1PRs . It is thought to downregulate or desensitize these receptors, which in turn affects the migration of lymphocytes from the blood into the tissues . This modulation of S1PRs leads to a decrease in the number of circulating lymphocytes, thereby suppressing inflammation .

Biochemical Pathways

The compound’s action on S1PRs affects several biochemical pathways. It has been found to exert inhibitory effects on sphingolipid pathway enzymes . Additionally, it has been shown to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) . It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) .

Result of Action

The action of Fingolimod nonyl homolog leads to a range of molecular and cellular effects. It induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . It also influences macrophages M1/M2 shift and enhances BDNF expression . These effects contribute to its therapeutic potential in managing multiple sclerosis and other conditions .

特性

IUPAC Name |

2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23/h10-13,22-23H,2-9,14-17,21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIYCKDBZCXAQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445228 |

Source

|

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746594-44-5 |

Source

|

| Record name | Des(octyl)nonyl fingolimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746594445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(OCTYL)NONYL FINGOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5N3SI7GZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)